molecular formula C14H18N2OS B2422556 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea CAS No. 2034228-44-7

1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea

Cat. No. B2422556
CAS RN: 2034228-44-7
M. Wt: 262.37
InChI Key: MUSXNCJQUYZSGK-UHFFFAOYSA-N
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Description

“1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives involves various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e), displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .


Chemical Reactions Analysis

The chemical reactions of “this compound” are likely to be influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e), displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .


Physical And Chemical Properties Analysis

Thiophene, the core structure of “this compound”, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Electrophilic Aromatic Reactivity

Studies on benzo[b]thiophene derivatives, such as the electrophilic aromatic reactivities observed through pyrolysis of 1-arylethyl esters, provide insights into the reactivity orders and theoretical predictions of such compounds. These findings are crucial for understanding the chemical behavior of benzo[b]thiophene derivatives in various reactions, potentially aiding in the development of new synthetic routes and materials (H. B. Amin & R. Taylor, 1978).

Photoinduced Oxidative Annulation

The photoinduced direct oxidative annulation of related compounds has been explored for the synthesis of highly functionalized polyheterocyclic compounds. This method, being oxidant and transition-metal-free, offers a green chemistry approach to synthesizing complex heterocyclic structures, suggesting potential pathways for the synthesis and functionalization of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea (Jin Zhang et al., 2017).

Structural and Vibrational Characterization

The detailed structural, vibrational, and electronic characterization of thiourea derivatives provides a foundation for understanding the physical and chemical properties of benzo[b]thiophene compounds. Such studies, involving experimental and theoretical approaches, are instrumental in the design and application of new materials with desired properties (M. E. D. Lestard et al., 2015).

Anticancer Activity

Research on hydroxyl-containing benzo[b]thiophene analogs has demonstrated selectivity towards cancer cells, with investigations into the mechanisms of action revealing insights into their potential therapeutic applications. Such studies highlight the importance of structural modifications on biological activity, providing a roadmap for the development of benzo[b]thiophene derivatives as anticancer agents (B. Haridevamuthu et al., 2023).

Thermally Irreversible Photochromic Systems

The synthesis and characterization of benzo[b]thiophene derivatives exhibiting thermally irreversible and fatigue-resistant photochromic properties underscore their potential in developing advanced materials for optical storage, sensors, and photo-switching applications (K. Uchida, Y. Nakayama & M. Irie, 1990).

Future Directions

Thiophene and its derivatives, including “1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea”, have shown a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-3-15-14(17)16-10(2)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9-10H,3,8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSXNCJQUYZSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(C)CC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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